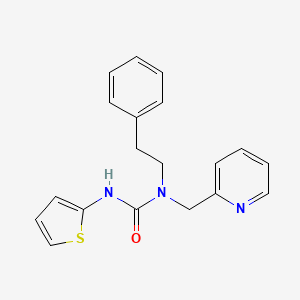

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c23-19(21-18-10-6-14-24-18)22(15-17-9-4-5-12-20-17)13-11-16-7-2-1-3-8-16/h1-10,12,14H,11,13,15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCVFZYNLWXANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Pathway

Preparation of Pyridin-2-ylmethylthio Intermediate

The pyridin-2-ylmethylthio moiety is synthesized via nucleophilic substitution between 2-(chloromethyl)pyridine derivatives and thiophenol analogs. For example:

- Reactants : 2-(Chloromethyl)pyridine hydrochloride (1.55 g, 0.01 mol) and 4-nitrobenzenethiol (1.55 g, 0.01 mol) in ethanol.

- Conditions : Dropwise addition of 2M NaOH, stirred at room temperature for 8 hours.

- Outcome : Yellow solid intermediates (e.g., 3-Methyl-2-{[(4-nitrophenyl)thio]methyl}-4-(2,2,2-trifluoroethoxy)pyridine) with yields of 88.5–93.5%.

Table 1: Intermediate Characterization Data

| Intermediate | Yield (%) | ESI-MS ([M+H]⁺) |

|---|---|---|

| 3a | 89.7 | 349.3 |

| 3b | 91.2 | 359.1 |

| 3c | 88.5 | 305.0 |

| 3d | 93.5 | 307.4 |

Catalytic Hydrogenation for Amine Formation

The nitro group in intermediates is reduced to an amine using palladium on carbon (Pd-C) under hydrogen atmosphere:

Urea Bond Formation

The final step involves reacting the amine intermediate with thiophen-2-yl isocyanate:

Convergent Synthesis Approach

Pre-functionalized Isocyanate Preparation

Thiophen-2-yl isocyanate is synthesized via phosgenation of thiophen-2-ylamine:

Optimization and Challenges

Solvent and Catalyst Selection

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapy. The urea derivative exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. This mechanism involves the release of cytochrome c and activation of caspases, leading to programmed cell death .

Antimicrobial Properties

In addition to its anticancer properties, 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea has demonstrated antimicrobial activity. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death .

Material Science Applications

Polymer Chemistry

This compound can be utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the introduction of thiophene units into polymer chains, enhancing electrical conductivity and thermal stability. Such polymers are promising candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells .

Coating Technologies

Due to its chemical stability and protective properties, 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea is also explored as a coating material. It provides resistance against environmental degradation, making it suitable for protective coatings in industrial applications .

-

Case Study on Anticancer Effects

In a controlled study published in 2018, researchers evaluated the effects of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea on MCF7 breast cancer cells. The compound was administered at varying concentrations, demonstrating a dose-dependent inhibition of cell viability with an IC50 value indicating significant potency compared to standard chemotherapeutics . -

Case Study on Antimicrobial Efficacy

A 2020 study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as Y µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison of the target compound with key analogs from the evidence.

Anticancer Urea Derivatives with Thiophen-2-yl and Pyridine Moieties

Key Compounds (from ):

- 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) Structure: Contains a thiophen-2-yl group and a pyridine ring with a methyl substituent. Properties: Melting point 217–219°C, 60% yield.

Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j)

Comparison with Target Compound:

- The target compound replaces the fluorophenyl or benzoate groups in 5h/5j with a phenethyl-pyridinylmethyl chain.

Anti-Tuberculosis Adamantyl-Heteroaryl Ureas (from )

Key Compounds:

- 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (40)

Comparison with Target Compound:

- The adamantyl group in compound 40 introduces significant steric bulk, which may enhance binding to hydrophobic pockets in bacterial targets. In contrast, the target compound’s phenethyl-pyridinylmethyl substituents could favor interactions with eukaryotic targets (e.g., kinases in cancer cells).

Thiophenylthiazole Ureas (from and )

Key Compounds:

- 1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea (TTU6) Structure: Integrates a thiophen-2-yl-thiazole hybrid. Properties: Melting point 199–201°C, 87% yield .

1-(3,4-Dimethoxyphenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea (TTU14)

Comparison with Target Compound:

- The thiophenylthiazole moiety in TTU6 and TTU14 introduces a conjugated system that may enhance π-π stacking with biological targets. The target compound’s pyridinylmethyl group could similarly engage in hydrogen bonding or aromatic interactions.

Pyridin-2-ylmethoxy-Linked Ureas (from )

Key Compounds:

- 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives

Comparison with Target Compound:

- The pyridin-2-ylmethoxy group in these derivatives is structurally analogous to the pyridin-2-ylmethyl substituent in the target compound. Both groups may enhance solubility and target affinity.

Structural Features Influencing Activity

Biological Activity

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and related research findings.

Synthesis

The synthesis of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea typically involves the reaction of phenethylamine, pyridine-2-carboxaldehyde, and thiophene-2-isocyanate. The reaction conditions often include:

- Solvents : Commonly dichloromethane or ethanol.

- Temperature : Reactions are generally conducted at room temperature or slightly elevated temperatures.

- Catalysts : Acidic or basic catalysts may be employed to enhance reaction efficiency.

Anticancer Properties

Recent studies have highlighted the potential of urea derivatives, including 1-phenethyl derivatives, as anticancer agents. For instance, compounds structurally similar to 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea have been evaluated for their antiproliferative effects against various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer).

In a related study, a derivative demonstrated potent inhibitory activity with IC50 values of 2.39 µM for A549 and 3.90 µM for HCT116, comparable to established anticancer drugs like sorafenib . This suggests that modifications in the urea structure can lead to significant enhancements in biological activity.

The mechanism by which 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea exerts its biological effects likely involves interaction with specific molecular targets. These may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.

- Receptor Binding : It could bind to cellular receptors, modulating their activity and triggering downstream signaling pathways that lead to apoptosis in cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Structure Type | IC50 (µM) for A549 | IC50 (µM) for HCT116 |

|---|---|---|---|

| 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea | Urea with Thiophene | TBD | TBD |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(trifluoroethoxy)pyridin]}phenyl}urea | Urea with Chlorophenyl | 2.39 | 3.90 |

| 1-(4-fluorophenyl)-3-[4-(pyridin-2-yloxy)phenyl]urea | Urea with Fluorophenyl | TBD | TBD |

Case Studies

Several case studies have examined the biological effects of similar urea derivatives:

- Study on Antiproliferative Activity :

- Mechanistic Studies :

Q & A

Q. What are the established synthetic routes for 1-phenethyl-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to integrate aromatic or heteroaromatic substituents .

- Urea formation : Reaction of amines with isocyanates or carbamoyl chlorides under anhydrous conditions, monitored by thin-layer chromatography (TLC) for completion .

- Purification : Recrystallization from ethanol or chromatography (silica gel) to isolate high-purity intermediates .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent connectivity and regiochemistry, particularly for thiophene and pyridine protons .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of urea carbonyl (1640–1680 cm⁻¹) and aromatic C-H stretches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

SAR strategies include:

- Substituent variation : Modifying the phenethyl, pyridinylmethyl, or thiophenyl groups to assess impacts on receptor binding. For example, electron-withdrawing groups on the phenyl ring may enhance kinase inhibition .

- In vitro assays : Testing cytotoxicity against cancer cell lines (e.g., MTT assay) and comparing IC₅₀ values to derive SAR trends .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed cell lines, serum concentration) to minimize variability .

- Orthogonal validation : Use alternative assays (e.g., apoptosis markers via flow cytometry) to confirm activity .

Q. How can reaction optimization improve yield and scalability for this compound?

Advanced methodologies include:

- Flow chemistry : Continuous-flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., urea formation) .

- Design of Experiments (DoE) : Statistical modeling to optimize parameters like temperature, solvent polarity, and catalyst loading .

Q. What challenges arise in analyzing this compound’s stability and degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.